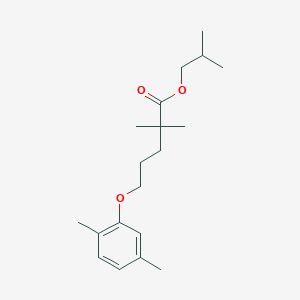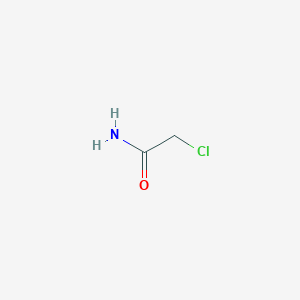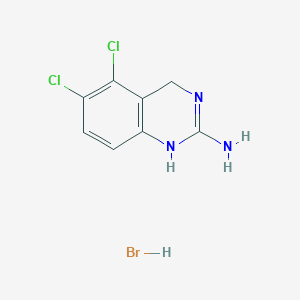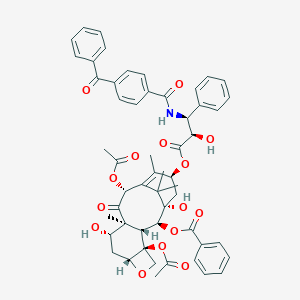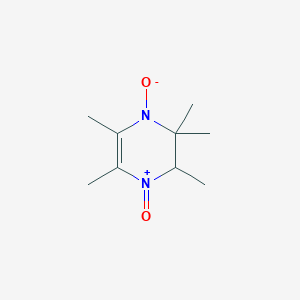![molecular formula C10H14N2O6 B119499 [1',2',3',4',5'-13C5]ribothymidine CAS No. 159496-17-0](/img/structure/B119499.png)
[1',2',3',4',5'-13C5]ribothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1’,2’,3’,4’,5’-13C5]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]ribothymidine typically involves the incorporation of carbon-13 labeled precursors into the ribothymidine structure. The process often starts with the synthesis of labeled ribose, which is then converted into the labeled nucleoside. The reaction conditions usually involve:
Protection and Deprotection Steps: Protecting groups are used to shield reactive hydroxyl groups during the synthesis.
Glycosylation: The labeled ribose is glycosylated with thymine to form the nucleoside.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]ribothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
[1’,2’,3’,4’,5’-13C5]ribothymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the thymine moiety can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ribothymidine ketones, while reduction can produce ribothymidine alcohols .
Scientific Research Applications
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology
In biological research, this compound is used to investigate metabolic pathways involving nucleosides and nucleotides. It helps in understanding the biosynthesis and degradation of nucleic acids.
Medicine
In medical research, [1’,2’,3’,4’,5’-13C5]ribothymidine is used in studies related to cancer and other diseases where nucleoside metabolism is altered. It aids in the development of diagnostic tools and therapeutic strategies.
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including the development of new drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of [1’,2’,3’,4’,5’-13C5]ribothymidine involves its incorporation into nucleic acids. The labeled carbon atoms allow researchers to track the compound using NMR spectroscopy, providing insights into the molecular interactions and pathways involved. The primary molecular targets are nucleic acids and the enzymes involved in their metabolism.
Comparison with Similar Compounds
Similar Compounds
- [1’,2’,3’,4’,5’-13C5]uridine
- [1’,2’,3’,4’,5’-13C5]cytidine
- [1’,2’,3’,4’,5’-13C5]adenosine
Uniqueness
Compared to other labeled nucleosides, [1’,2’,3’,4’,5’-13C5]ribothymidine is unique due to its specific labeling pattern and its use in studying thymine-containing nucleic acids. This makes it particularly valuable in research focused on DNA and its interactions.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-CDHKJADTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473233 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159496-17-0 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







